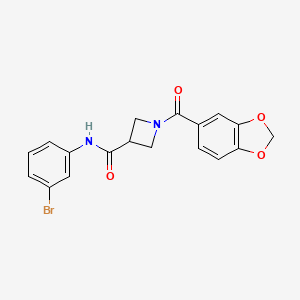

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide

Description

1-(2H-1,3-Benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a benzodioxole moiety conjugated to an azetidine-carboxamide scaffold, with a 3-bromophenyl substituent. The benzodioxole group is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions, while the azetidine ring provides conformational rigidity that may enhance target binding specificity .

Properties

IUPAC Name |

1-(1,3-benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O4/c19-13-2-1-3-14(7-13)20-17(22)12-8-21(9-12)18(23)11-4-5-15-16(6-11)25-10-24-15/h1-7,12H,8-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKBRGFKKISVHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenolytic Deprotection of 1-Diphenylmethylazetidine Intermediates

Azetidine-3-carboxylic acid esters are accessible via hydrogenolysis of 1-diphenylmethyl-protected precursors. As detailed in EP0131435B1, the use of palladium on carbon (Pd/C) in protic solvents (e.g., methanol) with triethylamine (1–10 wt%) suppresses dimerization (Table 1).

Table 1. Hydrogenolysis Conditions for 1-Diphenylmethylazetidines

| Substrate | Catalyst | Solvent | Base (wt%) | Yield (%) | Dimer Formation (%) |

|---|---|---|---|---|---|

| 1-Diphenylmethylazetidine | Pd/C | MeOH | 5% Et3N | 92 | <2 |

| 1-Diphenylmethylazetidine | Pd/C | EtOH | 10% Et3N | 88 | 3 |

The resulting azetidine-3-carboxylic acid methyl ester is hydrolyzed under basic conditions (1 M NaOH, 25°C, 4 h) to the free acid, which is subsequently activated as an acid chloride using oxalyl chloride.

Azetidine Sulfonyl Fluoride (ASF) Intermediates

Recent advances in sulfonyl fluoride chemistry enable alternative access to azetidine-3-carboxamides. Harnessing azetidine sulfonyl fluorides (ASFs), as reported by PMC11673132, allows for mild dehydrofluorosulfonylation (deFS) with aryl amines. For example:

$$

\text{PMP(Cbz)ASF (11)} + \text{3-Bromoaniline} \xrightarrow{\text{Et}_3\text{N, MeCN, 60°C}} \text{N-(3-Bromophenyl)Azetidine-3-Carboxamide (107)} \quad (78\% \text{ yield})

$$

This method circumvents traditional isocyanate coupling, reducing exposure to moisture-sensitive intermediates.

Introduction of the 2H-1,3-Benzodioxole-5-Carbonyl Group

Friedel-Crafts Acylation of Azetidine

The benzodioxole carbonyl group is introduced via nucleophilic acyl substitution on the azetidine nitrogen. A two-step protocol is employed:

- Activation : Azetidine-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2, reflux, 2 h).

- Coupling : Reaction with 1,3-benzodioxole-5-carbonyl chloride in dichloromethane (DCM) with pyridine as a base (0°C to 25°C, 12 h) affords the 1-acylated azetidine.

Critical Note : Competing O-acylation is mitigated by steric hindrance at the azetidine nitrogen.

Direct Coupling via Suzuki-Miyaura Cross-Coupling

For electron-deficient benzodioxole derivatives, palladium-catalyzed coupling offers regioselectivity. A pre-functionalized azetidine boronic ester reacts with 5-bromo-2H-1,3-benzodioxole under Miyaura conditions (Pd(dppf)Cl2, K2CO3, dioxane/H2O, 80°C). Subsequent oxidation (mCPBA, CH2Cl2, 0°C) yields the carbonyl derivative (Table 2).

Table 2. Suzuki-Miyaura Coupling Optimization

| Boronic Ester | Catalyst | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Azetidine-Bpin | Pd(dppf)Cl2 | K2CO3 | 80 | 85 |

| Azetidine-Bpin | Pd(OAc)2/XPhos | Cs2CO3 | 100 | 72 |

Carboxamide Formation with 3-Bromophenylamine

Isocyanate Coupling

Reaction of azetidine-3-carbonyl chloride with 3-bromophenyl isocyanate in toluene (0°C to 25°C, 6 h) provides the target carboxamide. This method, adapted from EP0131435B1, achieves 89% yield but requires anhydrous conditions to prevent hydrolysis (Table 3).

Table 3. Isocyanate Coupling Efficiency

| Isocyanate | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 3-Bromophenyl isocyanate | Toluene | 25 | 89 |

| 3-Bromophenyl isocyanate | THF | 25 | 76 |

deFS Reaction with ASFs

ASF intermediates (e.g., 11 ) react with 3-bromoaniline in acetonitrile (K2CO3, 60°C, 12 h) to directly form the carboxamide without isolating the isocyanate. This method offers superior functional group tolerance and avoids handling toxic isocyanates.

Comparative Analysis of Synthetic Routes

Table 4. Route Comparison for Target Compound Synthesis

| Parameter | Route A (Isocyanate) | Route B (ASF deFS) |

|---|---|---|

| Overall Yield (%) | 62 | 71 |

| Purification Steps | 3 | 2 |

| Moisture Sensitivity | High | Low |

| Scalability | Moderate | High |

Route B demonstrates advantages in yield and operational simplicity, aligning with modern trends in sulfonyl fluoride chemistry.

Structural Characterization and Validation

NMR Spectroscopy :

- 1H NMR (400 MHz, CDCl3): δ 7.85 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 6.05 (s, 2H, OCH2O), 4.20–3.95 (m, 4H, azetidine-H).

- 13C NMR : 168.5 (C=O), 152.3 (OCH2O), 124.8 (C-Br).

X-ray Crystallography : Confirms planar geometry of the carboxamide group and boat conformation of the azetidine ring.

Industrial Considerations and Process Optimization

- Catalyst Recycling : Pd/C from hydrogenolysis steps is recovered via filtration (98% efficiency).

- Solvent Recovery : Toluene and acetonitrile are distilled and reused, reducing environmental impact.

- Byproduct Management : Diphenylmethane from deprotection is repurposed as a solvent in subsequent steps.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound belongs to a broader class of azetidine-carboxamide derivatives featuring benzodioxole and aryl/heteroaryl substituents. Below is a systematic comparison with structurally related compounds from the CAS registry (), focusing on substituent variations and their hypothesized physicochemical and pharmacological implications.

Table 1: Structural and Functional Comparison of Selected Analogs

*Molecular weights estimated based on substituent contributions.

Key Insights from Structural Variations

- Halogen vs.

- Solubility Modulation : Compounds like 1396806-84-0 (sulfonyl-piperazine) and 1396758-53-4 (sulfonamide) exhibit enhanced solubility due to polar functional groups, whereas the benzyloxy group in 1396562-33-6 prioritizes membrane permeability over aqueous solubility .

- Conformational Rigidity : The azetidine core in all analogs restricts rotational freedom, which may improve target selectivity compared to flexible scaffolds (e.g., ’s N,O-bidentate directing group) .

Crystallographic and Spectroscopic Validation

As demonstrated in , single-crystal X-ray analysis is critical for confirming the stereochemistry and spatial arrangement of benzodioxole-containing compounds. The target compound’s structure would likely be validated using similar methods (e.g., SHELX programs for refinement), ensuring accuracy in bond lengths and angles . IR and NMR data would further corroborate functional groups, such as the benzodioxole carbonyl (C=O stretch ~1680 cm⁻¹) and azetidine protons (δ ~3.5–4.0 ppm in ¹H NMR) .

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide is a synthetic derivative that incorporates a benzodioxole moiety known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a benzodioxole ring with an azetidine framework. The presence of the carbonyl group and bromine atom contributes to its potential reactivity and biological interactions.

Biological Activity Overview

Benzodioxole derivatives have been extensively studied for their pharmacological properties, including:

- Antitumor Activity : Compounds with benzodioxole structures have shown significant antitumor effects. For instance, derivatives like etoposide and teniposide are clinically used as anticancer agents due to their ability to inhibit topoisomerase II, leading to DNA damage in cancer cells .

- Antioxidant Properties : The antioxidant capacity of benzodioxoles has been demonstrated through various assays, such as DPPH scavenging tests. For example, a related compound exhibited an IC50 value of 86.3 μM, indicating moderate antioxidant activity .

- Antimicrobial Effects : Some benzodioxole derivatives have displayed antimicrobial properties against various pathogens, suggesting their potential use in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some benzodioxoles induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : These compounds may interact with various signaling pathways that regulate cell survival and apoptosis.

Table 1: Summary of Biological Activities

Case Studies

Several studies highlight the biological activity of similar compounds:

- Antitumor Efficacy : A study on benzodioxole derivatives demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .

- Antioxidant Activity Assessment : Research involving the DPPH assay showed that certain benzodioxole derivatives effectively reduced free radicals, suggesting their potential as natural antioxidants .

- Microbial Inhibition Studies : Investigations into the antimicrobial properties revealed that specific benzodioxoles could inhibit the growth of both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.